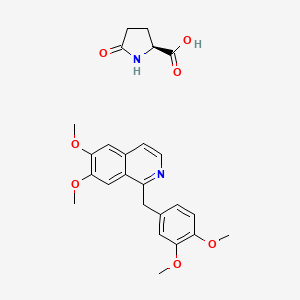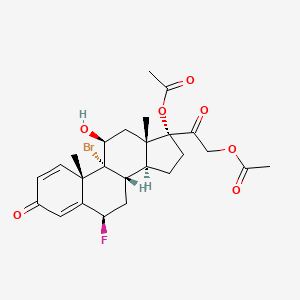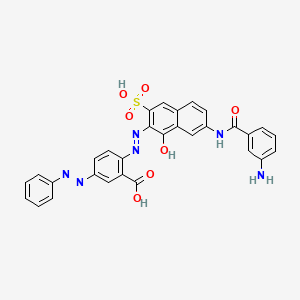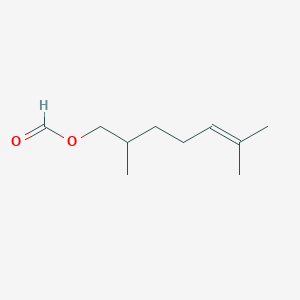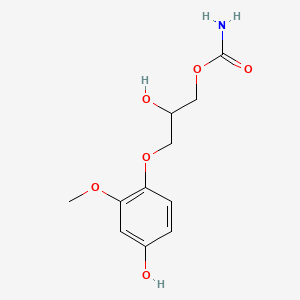
3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymethocarbamol is a derivative of methocarbamol, a centrally acting muscle relaxant. Methocarbamol is commonly used to treat muscle spasms and discomfort associated with acute musculoskeletal conditions. 4-Hydroxymethocarbamol retains the core structure of methocarbamol but includes a hydroxyl group, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethocarbamol can be achieved through several methods. One common approach involves the hydroxylation of methocarbamol. This process typically requires the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of 4-Hydroxymethocarbamol may involve large-scale hydroxylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethocarbamol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to methocarbamol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to methocarbamol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxymethocarbamol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Explored for its muscle relaxant properties and potential therapeutic applications in treating muscle spasms and related conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxymethocarbamol is thought to be similar to that of methocarbamol, involving central nervous system depression. It may act by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle fibers. The hydroxyl group may influence its binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Guaifenesin: A related compound with expectorant properties.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Uniqueness
4-Hydroxymethocarbamol is unique due to the presence of the hydroxyl group, which may enhance its solubility, reactivity, and potential biological activity compared to methocarbamol. This modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Properties
CAS No. |
29541-95-5 |
|---|---|
Molecular Formula |
C11H15NO6 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
[2-hydroxy-3-(4-hydroxy-2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO6/c1-16-10-4-7(13)2-3-9(10)17-5-8(14)6-18-11(12)15/h2-4,8,13-14H,5-6H2,1H3,(H2,12,15) |
InChI Key |
IWSVCSXGAQOZED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCC(COC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



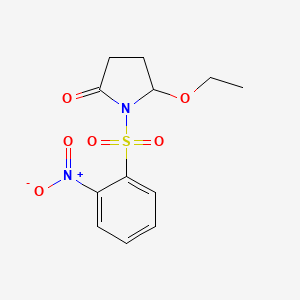
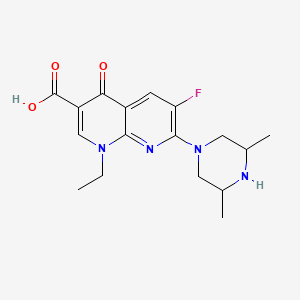
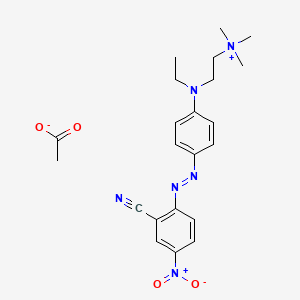
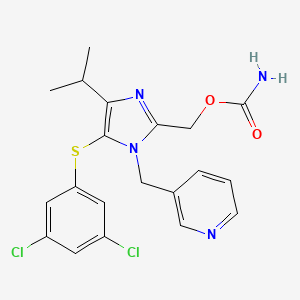
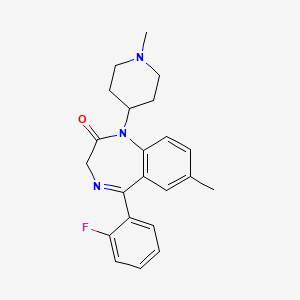
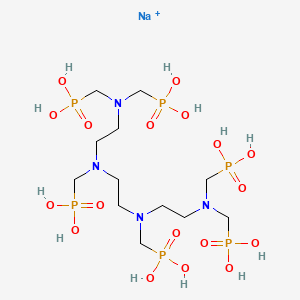
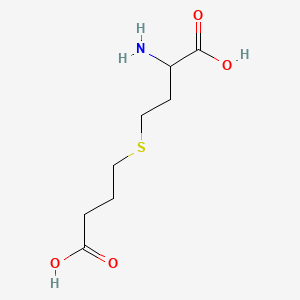
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)

